6-ethoxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
The compound “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” appears to be a derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings1. However, specific information about this compound is not readily available.
Synthesis Analysis
There is a related compound, “(E)-N’- (6-Methoxy-3,4-dihydronaphthalen-1 (2H)-ylidene)benzenesulfonohydrazide”, which has been synthesized1. However, the synthesis process for “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” is not available in the sources I found.
Molecular Structure Analysis
Unfortunately, the molecular structure analysis for “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 1,4-Dihydronaphthalenes : 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is utilized in the synthesis of 1,4-dihydronaphthalenes through a platinum-catalyzed intramolecular hydroarylation of allenyl arenes. This process allows for the creation of dihydronaphthalenes with various alkyl and ethoxycarbonyl groups (Mo & Lee, 2010).
- Formation of Diazomethyl Compounds : The compound is involved in reactions to form diazomethyl compounds which then undergo transformations under different conditions to produce various derivatives. One such derivative is 5-ethoxy-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (Johnson & Mander, 1978).
- Synthesis of Hydrophenanthrene Keto Acid : It also plays a role in synthesizing hydrophenanthrene keto acid derivatives. These compounds have undergone various transformations including rearrangement and aldol cyclization (Collins, Fallon, & Skene, 1994).
Biological and Pharmacological Applications
- Bcl-2 Protein Inhibition : Derivatives of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one have been studied for their potential in inhibiting the Bcl-2 protein. This research is significant in the context of developing anticancer therapies (Wang et al., 2017).
- Sphingosine-1-Phosphate (S1P) Receptor Agonism : The compound has been a key component in the discovery of a sphingosine-1-phosphate receptor agonist, beneficial for treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).
Safety And Hazards
The safety and hazards associated with “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.
Future Directions
The future directions for research or applications involving “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.
properties
IUPAC Name |
6-ethoxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGKSZILDAVDQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517146 |
Source
|
Record name | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
50676-12-5 |
Source
|
Record name | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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